Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride
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Overview
Description
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound known for its significant biological activity. This compound is part of a class of heterocyclic compounds that have shown potential in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-1H-benzo[g]-indole-3-carboxamide derivatives: These compounds share a similar core structure and have been studied for their biological activity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also exhibit significant biological activity and have been investigated for their potential therapeutic applications.
Uniqueness
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is unique due to its specific structural features and the presence of the dimethylamino propyl group, which may contribute to its distinct biological activity and chemical reactivity .
Biological Activity
Benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one, 13-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound belonging to the class of benzopyranoindoles. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique polycyclic structure characterized by fused ring systems that enhance its stability and reactivity. The presence of a dimethylamino propyl side chain contributes to its pharmacological properties. The chemical formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 282.35 g/mol
Research indicates that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one acts primarily as an inhibitor of topoisomerase I , an enzyme critical for DNA replication and transcription. By inhibiting this enzyme, the compound induces cytotoxic effects in various cancer cell lines, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.
Key Findings:
- Topoisomerase I Inhibition : The binding affinity of the compound to topoisomerase I is crucial for its anticancer activity. Studies have shown that modifications to the side chain can significantly influence the inhibitory potency against various cancer types.
- Cytotoxicity : The compound has demonstrated substantial cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells .
Biological Activity Overview
The biological activities of benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one can be summarized in the following table:
Activity | Description |
---|---|
Anticancer Activity | Induces apoptosis in tumor cells and inhibits cell proliferation |
Topoisomerase I Inhibition | Acts as a potent inhibitor of topoisomerase I |
Cytotoxic Effects | Effective against various cancer cell lines |
Case Studies and Research Findings
- In Vitro Studies :
- Structure-Activity Relationship (SAR) :
-
Comparative Analysis :
- A comparative study with structurally similar compounds revealed that benzo(g)(2)benzopyrano(4,3-b)indol-5(13H)-one demonstrated superior efficacy as a topoisomerase I inhibitor compared to other benzopyranoindoles.
Properties
CAS No. |
139214-11-2 |
---|---|
Molecular Formula |
C24H23ClN2O2 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
12-[3-(dimethylamino)propyl]-3-oxa-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),5,7,9,14,16,18,20-nonaen-4-one;hydrochloride |
InChI |
InChI=1S/C24H22N2O2.ClH/c1-25(2)14-7-15-26-21-17-9-4-3-8-16(17)12-13-20(21)23-22(26)18-10-5-6-11-19(18)24(27)28-23;/h3-6,8-13H,7,14-15H2,1-2H3;1H |
InChI Key |
NRPKZBJQMMCLPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC3=CC=CC=C32)C4=C1C5=CC=CC=C5C(=O)O4.Cl |
Origin of Product |
United States |
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